Potassium Bis(1-pyrazolyl)borohydride

Description

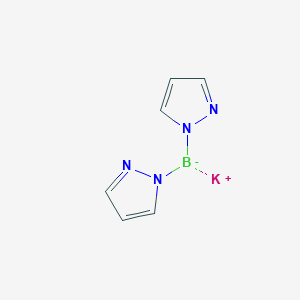

Potassium bis(1-pyrazolyl)borohydride (CAS: 18583-59-0) is a boron-based reducing agent with the general formula K[BH₂(C₃H₃N₂)₂], where two pyrazolyl ligands coordinate to a boron center. This compound belongs to the class of borohydride complexes modified with nitrogen-containing heterocycles, which enhance stability and tailor reactivity for specific applications.

Propriétés

Numéro CAS |

18583-59-0 |

|---|---|

Formule moléculaire |

C6H8BKN4 |

Poids moléculaire |

186.07 g/mol |

Nom IUPAC |

potassium;di(pyrazol-1-yl)boranuide |

InChI |

InChI=1S/C6H8BN4.K/c1-3-8-10(5-1)7-11-6-2-4-9-11;/h1-6H,7H2;/q-1;+1 |

Clé InChI |

DWMRXHVQGUHAHT-UHFFFAOYSA-N |

SMILES |

[B-](N1C=CC=N1)N2C=CC=N2.[K+] |

SMILES canonique |

[BH2-](N1C=CC=N1)N2C=CC=N2.[K+] |

Origine du produit |

United States |

Méthodes De Préparation

Critical Reaction Parameters

Key factors influencing the yield and purity of potassium bis(1-pyrazolyl)borohydride include:

Solvent Selection

Polar aprotic solvents like THF are optimal for dissolving both potassium borohydride and pyrazole while stabilizing ionic intermediates. The use of dry, degassed solvents is essential to avoid side reactions with water or oxygen.

Temperature Control

Exothermic hydride substitution necessitates temperature moderation. Reactions are typically conducted at 0–25°C, with gradual addition of pyrazole to mitigate runaway exotherms.

Stoichiometric Precision

A slight excess of pyrazole (2.2 equivalents relative to KBH₄) ensures complete substitution of hydride ligands, as unreacted KBH₄ can complicate purification.

Physicochemical Properties and Characterization

Structural and Spectral Data

This compound is a white to off-white crystalline solid with a molecular weight of 186.07 g/mol. Its structure has been confirmed via NMR spectroscopy, with characteristic resonances for pyrazolyl protons (δ 6.5–7.5 ppm in -NMR) and boron-hydride signals (δ -10 to -15 ppm in -NMR). The compound’s air sensitivity and moisture reactivity necessitate storage under inert gas at 2–8°C.

Table 1: Key Physicochemical Properties

Purity Assessment and Impurity Profiling

Commercial samples of this compound exhibit >98.0% purity by non-aqueous titration. Common impurities include unreacted pyrazole and potassium borohydride, which can be removed via recrystallization from ethanol or acetonitrile. Elemental analysis (C, H, N) and -NMR are standard methods for verifying purity.

| Hazard | Precautionary Measures |

|---|---|

| Releases H₂ upon water contact | Use dry solvents; work under inert gas |

| Skin/eye irritation | Wear gloves, goggles, and face shield |

| Storage instability | Store in sealed containers at 2–8°C |

Analyse Des Réactions Chimiques

Types of Reactions: Potassium Bis(1-pyrazolyl)borohydride undergoes various chemical reactions, including reduction, substitution, and complexation reactions. It is particularly known for its reducing properties, making it useful in the reduction of nitroarenes to azoxybenzenes .

Common Reagents and Conditions:

Reduction Reactions: Typically involve the use of phase transfer catalysts such as PEG-400.

Substitution Reactions: Often carried out in the presence of haloboranes and pyrazolides under mild conditions.

Major Products: The major products formed from these reactions include various poly(pyrazolyl)borates, which can be further utilized in different chemical processes .

Applications De Recherche Scientifique

Catalytic Applications

Potassium Bis(1-pyrazolyl)borohydride serves as a versatile reagent in various catalytic processes:

- Hydrogenation Reactions : It acts as a catalyst for regioselective hydrogenation of quinolines and reduction of unactivated ketones. The compound forms stable complexes with transition metals, enhancing the efficiency of these reactions .

- Metal Complex Formation : The compound can form tetrahedral or square planar complexes with divalent metal ions, which are soluble in organic solvents. This property is exploited for the extraction and separation of metal ions from mixtures .

Medicinal Chemistry

Recent studies have highlighted the potential therapeutic applications of derivatives of this compound:

- Anticancer Activity : Research has shown that potassium tris(4-methyl-1-pyrazolyl)borohydride exhibits significant antiproliferative effects against hepatocellular carcinoma cell lines (HepG2 and Hep3B). The compound disrupts iron uptake in cancer cells, leading to apoptosis and cell cycle arrest .

- Iron Chelation Therapy : The ability of pyrazolylborate ligands to chelate ferrous iron makes them candidates for developing new iron chelators for cancer therapy. The chelation disrupts pathways associated with iron regulation, which is crucial in cancer cell metabolism .

Data Table: Summary of Applications

Case Study 1: Hydrogenation Catalysis

In a study focusing on the hydrogenation of quinoline derivatives, this compound was utilized as a catalyst alongside magnesium pincer complexes. The results indicated high yields with minimal by-products, showcasing its effectiveness in selective hydrogenation processes .

Case Study 2: Anticancer Properties

A comprehensive investigation into the antiproliferative effects of potassium tris(4-methyl-1-pyrazolyl)borohydride revealed that it significantly inhibited the growth of hepatocellular carcinoma cells. The study demonstrated that this compound induced apoptosis via iron deprivation mechanisms, suggesting its potential as a therapeutic agent in cancer treatment .

Mécanisme D'action

The mechanism by which Potassium Bis(1-pyrazolyl)borohydride exerts its effects is primarily through its reducing properties. The compound acts as a source of hydride ions (H-) that participate in reduction reactions. The molecular targets and pathways involved include the reduction of nitro groups to amines and the formation of boron-hydrogen bonds that facilitate hydrogen release .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares potassium bis(1-pyrazolyl)borohydride with structurally or functionally related borohydride complexes:

Key Findings:

Ligand Effects on Reactivity :

- The number of pyrazolyl ligands significantly impacts reducing behavior. Potassium tris(1-pyrazolyl)borohydride, with three bulkier ligands, is milder and more selective for substrates like imines, while the bis analogue likely exhibits higher reactivity due to reduced steric hindrance .

- Sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride) demonstrates far stronger reducing power, suitable for challenging reductions (e.g., esters), but requires stringent handling due to pyrophoric tendencies .

Coordination Chemistry :

- Bis(triphenylphosphine)copper(I) borohydride leverages copper coordination to modify reactivity, enabling unique applications in catalysis that differ from purely boron-centered reductants .

Safety and Stability :

- Potassium tris(1-pyrazolyl)borohydride is moisture-sensitive and decomposes into hazardous byproducts (e.g., boron oxides) under heat, necessitating inert-atmosphere handling . In contrast, sodium borohydride, while also moisture-sensitive, is widely used due to its predictable reactivity and lower cost.

Data Gaps :

- Physical properties (e.g., melting point, solubility) and detailed toxicological data for this compound are absent in the provided evidence, highlighting a need for further research .

Q & A

Q. What are the critical handling and storage protocols for Potassium Tris(1-pyrazolyl)borohydride in laboratory settings?

- Methodological Answer : The compound is moisture-sensitive and decomposes above 200°C. Store in airtight containers under inert gas (e.g., argon) at room temperature, away from strong oxidizers or acids. Use glove boxes or desiccators for handling to prevent hydrolysis. Wear nitrile gloves, safety goggles, and lab coats, and ensure local exhaust ventilation to minimize inhalation of dust .

Q. How can researchers characterize the purity and stability of Potassium Tris(1-pyrazolyl)borohydride?

- Methodological Answer : Employ thermal gravimetric analysis (TGA) to assess decomposition profiles (>200°C) and differential scanning calorimetry (DSC) to study phase transitions. Use powder X-ray diffraction (PXRD) to confirm crystallinity and NMR spectroscopy (¹H, ¹¹B) to verify structural integrity. Monitor moisture content via Karl Fischer titration .

Q. What synthetic routes are available for preparing Potassium Tris(1-pyrazolyl)borohydride?

- Methodological Answer : A common method involves reacting potassium borohydride (KBH₄) with 1H-pyrazole under controlled conditions. Variations include solvent choice (e.g., THF or diglyme) and heating to 60–80°C. Steric hindrance from bulky pyrazole substituents can impede synthesis; thus, substituent size must be optimized .

Advanced Research Questions

Q. How does steric hindrance influence the coordination chemistry of Potassium Tris(1-pyrazolyl)borohydride derivatives?

- Methodological Answer : Bulky substituents on the pyrazole ring (e.g., 3,5-di-tert-butyl groups) hinder ligand coordination to metal centers. To study this, compare reaction yields and spectroscopic data (IR, NMR) of derivatives with varying substituents. Computational modeling (DFT) can predict steric effects on bond angles and coordination geometries .

Q. What strategies resolve contradictions in reported catalytic activity of Potassium Tris(1-pyrazolyl)borohydride complexes?

- Methodological Answer : Discrepancies may arise from solvent polarity, counterion effects, or trace moisture. Replicate experiments under rigorously anhydrous conditions (e.g., Schlenk line) and characterize intermediates via in situ Raman spectroscopy. Use controlled doping experiments to isolate variables (e.g., water content vs. solvent choice) .

Q. How can researchers design experiments to probe the reducing properties of Potassium Tris(1-pyrazolyl)borohydride in non-aqueous media?

- Methodological Answer : Test reactivity with carbonyl compounds (e.g., aldehydes/ketones) in aprotic solvents (e.g., THF, DMF). Monitor reaction progress via GC-MS or UV-Vis spectroscopy. Compare hydride transfer efficiency to NaBH₄ or KBH₄ under identical conditions. Use electrochemical methods (cyclic voltammetry) to quantify reduction potentials .

Q. What are the challenges in synthesizing air-stable metal complexes using Potassium Tris(1-pyrazolyl)borohydride?

- Methodological Answer : Oxidative degradation can occur during ligand substitution. Use inert-atmosphere techniques (glove boxes) and stabilize intermediates with chelating ligands. Analyze air-exposed samples via XPS to identify oxidation products (e.g., borate oxides). Modify ligand electronics (e.g., electron-withdrawing groups) to enhance metal-ligand bond strength .

Data Analysis and Experimental Design

Q. How should researchers approach contradictory thermal stability data for Potassium Tris(1-pyrazolyl)borohydride?

- Methodological Answer : Discrepancies in decomposition temperatures may stem from impurities or measurement techniques. Repeat TGA/DSC analyses with high-purity samples and standardized heating rates (e.g., 10°C/min). Cross-validate with mass spectrometry to identify gaseous decomposition products (e.g., H₂, pyrazole derivatives) .

Q. What frameworks (e.g., FINER criteria) guide hypothesis development for studying this compound’s reactivity?

- Methodological Answer : Apply the FINER framework:

- Feasible : Ensure access to anhydrous solvents and inert-atmosphere equipment.

- Interesting : Focus on understudied applications (e.g., catalysis in green chemistry).

- Novel : Explore hybrid materials (e.g., metal-organic frameworks).

- Ethical : Adhere to waste disposal protocols for boron-containing byproducts.

- Relevant : Align with sustainable chemistry goals (e.g., mercury remediation) .

Safety and Compliance

Q. What are the ecotoxicological implications of Potassium Tris(1-pyrazolyl)borohydride in lab waste streams?

- Methodological Answer :

While not classified as hazardous, boron derivatives can accumulate in aquatic systems. Neutralize waste with dilute HCl to form boric acid, which is less toxic. Follow local regulations for boron disposal (e.g., pH adjustment, precipitation as borate salts). Monitor effluent using ICP-MS for boron content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.